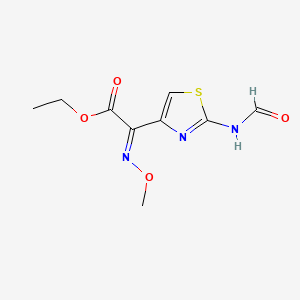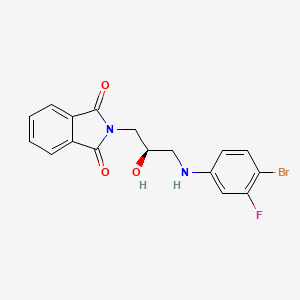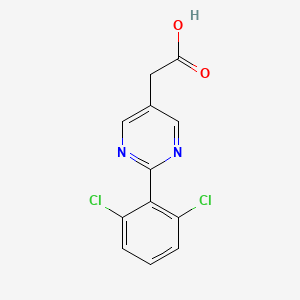
2,3-Dibromo-5,6-dimethoxypyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-5,6-dimethoxypyrazine: is a chemical compound with the molecular formula C6H6Br2N2O2 and a molecular weight of 297.93 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of two bromine atoms and two methoxy groups attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2,3-Dibromo-5,6-dimethoxypyrazine typically involves the bromination of 5,6-dimethoxypyrazine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods:
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
2,3-Dibromo-5,6-dimethoxypyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions.
Reduction Reactions: Zinc in acetic acid or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Substitution Reactions: Substituted pyrazine derivatives with various functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: 5,6-Dimethoxypyrazine.
Applications De Recherche Scientifique
2,3-Dibromo-5,6-dimethoxypyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pyrazine derivatives.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
2,3-Dichloro-5,6-dimethoxypyrazine: Similar structure but with chlorine atoms instead of bromine.
2,3-Dibromo-5,6-dihydroxypyrazine: Similar structure but with hydroxyl groups instead of methoxy groups.
2,3-Dibromo-5,6-dimethylpyrazine: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness:
2,3-Dibromo-5,6-dimethoxypyrazine is unique due to the presence of both bromine atoms and methoxy groups, which confer distinct chemical reactivity and electronic properties. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C6H6Br2N2O2 |
|---|---|
Poids moléculaire |
297.93 g/mol |
Nom IUPAC |
2,3-dibromo-5,6-dimethoxypyrazine |
InChI |
InChI=1S/C6H6Br2N2O2/c1-11-5-6(12-2)10-4(8)3(7)9-5/h1-2H3 |
Clé InChI |
DJYIHODFAUYXCZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(C(=N1)Br)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)









![3,6-Dibromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B14033935.png)


